TTT 3002 - 871037-95-5

TTT 3002

Catalog Number: EVT-287396
CAS Number: 871037-95-5
Molecular Formula: C27H23N5O3
Molecular Weight: 465.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TTT-3002 is a tyrosine kinase inhibitor (TKI) that is one of the most potent FLT3 inhibitors discovered to date. Studies using human FLT3/ITD mutant leukemia cell lines revealed the half maximal inhibitory concentration (IC50) for inhibiting FLT3 autophosphorylation is from 100 to 250 pM. The proliferation IC50 for TTT-3002 in these same cells was from 490 to 920 pM. TTT-3002 also showed potent activity when tested against the most frequently occurring FLT3-activating point mutation, FLT3/D835Y, against which many current TKIs are ineffective.
Source

TTT 3002 was synthesized and characterized through collaborative research efforts, with initial studies published in reputable journals highlighting its pharmacological properties and therapeutic potential .

Classification
  • Type: Small molecule
  • Class: Tyrosine kinase inhibitor
  • Target: FLT3 receptor
Synthesis Analysis

Methods

The synthesis of TTT 3002 involves several steps typical for indolocarbazole derivatives. The compound's synthesis has been outlined in patent literature, detailing the chemical reactions and conditions used to create this specific inhibitor .

Technical Details

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions include cyclization and functional group modifications that enhance the compound's selectivity and potency against FLT3.
  3. Purification: After synthesis, TTT 3002 is purified using techniques such as chromatography to ensure high purity for biological testing.
Molecular Structure Analysis

Structure

TTT 3002 is characterized by its indolocarbazole backbone, which is critical for its biological activity. The molecular formula is C24H20N4C_{24}H_{20}N_4 with a molecular weight of approximately 384 g/mol .

Data

  • Molecular Weight: 384 g/mol
  • Chemical Formula: C24H20N4C_{24}H_{20}N_4
  • Structural Features: The compound contains multiple aromatic rings that contribute to its interaction with the FLT3 active site.
Chemical Reactions Analysis

Reactions

TTT 3002 specifically inhibits the autophosphorylation of the FLT3 receptor, which is crucial for its signaling pathway in leukemic cells. The compound has been shown to effectively block downstream signaling pathways involving STAT5, AKT, and MAPK .

Technical Details

  • Inhibition Mechanism: TTT 3002 binds to the ATP-binding site of FLT3, preventing phosphorylation and subsequent activation of downstream pathways.
  • IC50 Values: In studies involving FLT3/ITD-expressing cell lines, TTT 3002 exhibited IC50 values ranging from 100 to 250 pM, indicating its high potency compared to other inhibitors like AC220 .
Mechanism of Action

Process

The mechanism by which TTT 3002 exerts its effects involves competitive inhibition of the FLT3 receptor's ATP-binding site. By occupying this site, TTT 3002 prevents ATP from binding, thereby halting the phosphorylation process essential for FLT3 signaling.

Data

  • Cell Cycle Arrest: Treatment with TTT 3002 leads to cell cycle arrest and apoptosis in FLT3-positive leukemia cells.
  • Caspase Activation: The compound activates caspases involved in apoptosis, further supporting its role as an effective therapeutic agent against AML .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: TTT 3002 is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound demonstrates stability under various storage conditions when properly formulated.

Chemical Properties

  • pH Stability: It maintains activity across a range of physiological pH levels.
  • Selectivity Profile: While primarily targeting FLT3, TTT 3002 exhibits selectivity against a limited number of other kinases at lower concentrations .
Applications

TTT 3002 has significant applications in scientific research and clinical settings:

  • Cancer Treatment: It is being investigated as a treatment option for AML patients with FLT3 mutations.
  • Research Tool: Due to its specificity for FLT3, it serves as a valuable tool for studying FLT3-related signaling pathways and developing combination therapies with other agents .
  • Potential Combinations: Research suggests that combining TTT 3002 with histone deacetylase inhibitors may enhance therapeutic efficacy against AML .
Chemical and Pharmacological Characterization of TTT-3002

Structural Analysis and Physicochemical Properties

TTT-3002 (CAS 871037-95-5) is a synthetic organic compound with the molecular formula C₂₇H₂₃N₅O₃ and a molecular weight of 465.18–465.50 g/mol [1] [2] [6]. Its core structure features an indolocarbazole scaffold modified with stereospecific functional groups, as evidenced by its chiral centers indicated in the isomeric SMILES notation [1]. Key physicochemical properties include:

  • Hydrogen bonding capacity: 3 donors and 6 acceptors
  • Lipophilicity: XLogP of 4.74
  • Polar surface area: 103.31 Ų
  • Rotatable bonds: 2

The compound exhibits excellent drug-like properties, complying with all of Lipinski's rules (zero violations), suggesting favorable oral bioavailability [1]. Stereochemical configuration is critical for activity, with the [C@@] and [C@] notations in the SMILES string indicating multiple chiral centers that likely influence target binding [1] [5].

Table 1: Physicochemical Profile of TTT-3002

PropertyValue
Molecular FormulaC₂₇H₂₃N₅O₃
Molecular Weight465.18–465.50 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface Area103.31 Ų
XLogP4.74
Rotatable Bonds2
Lipinski's Rule Violations0

Classification Within Synthetic Organic Kinase Inhibitors

TTT-3002 belongs to the indolocarbazole class of synthetic organic kinase inhibitors, characterized by a fused pentacyclic structure with two nitrogen-containing indole rings [5] [7]. Its primary mechanism involves potent inhibition of tyrosine kinase receptors, specifically targeting:

  • FLT3 (FMS-like tyrosine kinase 3): Inhibition of phosphorylation at sub-nanomolar concentrations (IC₅₀ = 0.2 nM against FLT3/D835 mutations) [2] [6] [8]
  • LRRK2 (leucine-rich repeat kinase 2): Activity against neurodegenerative disease-associated mutants (G2019S and R1441C) [1]

Pharmacologically, TTT-3002 demonstrates picomolar-scale potency against FLT3 autophosphorylation (100–250 pM IC₅₀ in FLT3/ITD mutant cell lines) and cellular proliferation (490–920 pM IC₅₀) [4] [8]. This positions it as one of the most potent FLT3 inhibitors identified to date, significantly exceeding the activity of clinical comparators like quizartinib (6–7 fold lower IC₅₀) [2] [6].

Table 2: Kinase Inhibitory Profile of TTT-3002

TargetActivityCellular/Enzymatic IC₅₀
FLT3/D835 mutationsPhosphorylation inhibition0.2 nM
FLT3/ITD autophosphorylationKinase domain inhibition100–250 pM
FLT3/ITD proliferationAntiproliferative (MV4-11 cells)<0.25 nM
FLT3/F691L mutationResistance mutation overcomingLow nanomolar range

Indolocarbazole Scaffold: Design and Functional Modifications

The indolo[2,3-a]carbazole core of TTT-3002 provides a rigid, polyheteroaromatic framework with two inwardly directed NH groups that facilitate hydrogen bonding with biological targets [5] [7]. Strategic modifications enhance its therapeutic profile:

Scaffold Optimization

  • Stereospecific side chains: The compound features chiral substitutions at positions equivalent to 1 and 10 of the indolocarbazole system, including a 3-amino-N,2-dimethyloxolane-3-carboxamide group [5] [7]. These modifications increase target affinity while maintaining metabolic stability.
  • Bridged functional groups: The structure contains a γ-lactam and hemiaminal moieties that expand the compound's capacity for directional hydrogen bonding with kinase domains [5].

Resistance-Breaking Modifications

Functionalization of the scaffold enables activity against multiple drug-resistant mutations:

  • D835 point mutations: The compact binding geometry allows inhibition of activation loop mutations that confer resistance to larger inhibitors like sorafenib [9].
  • Gatekeeper mutations: The F691L mutation (analogous to T315I in BCR-ABL), which confers resistance to most FLT3 inhibitors, remains sensitive to TTT-3002 due to optimized steric accommodation within the ATP-binding pocket [9].
  • Dual mutants: Maintains efficacy against compound mutations (e.g., FLT3-ITD+D835Y) that arise during treatment with earlier-generation inhibitors [9].

Pharmacological Advantages

  • Reduced plasma protein binding: Compared to other indolocarbazoles (e.g., lestaurtinib, which shows 700-fold IC₅₀ shifts in human plasma), TTT-3002 maintains lower protein binding, enhancing free drug availability [9].
  • Oral bioavailability: The compound demonstrates favorable pharmacokinetics in murine models, with rapid absorption (Cₘₐₓ = 613 nM), sustained exposure (AUC₀→∞ = 3127 nM·h), and moderate half-life (3.6 hours) following 6 mg/kg oral administration [2] [6].

The strategic functionalization of the indolocarbazole scaffold thus enables TTT-3002 to overcome key limitations of earlier FLT3 inhibitors while maintaining drug-like properties suitable for therapeutic development [1] [9].

Properties

CAS Number

871037-95-5

Product Name

TTT 3002

IUPAC Name

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

Molecular Formula

C27H23N5O3

Molecular Weight

465.5

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N

Solubility

Soluble in DMSO, not in water

Synonyms

TTT3002; TTT3002; TTT3002.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.